3-cyclobutyl-1-methyl-1H-1,2,4-triazol-5-amine
Description
3-Cyclobutyl-1-methyl-1H-1,2,4-triazol-5-amine is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 1 and a cyclobutyl group at position 3 (Figure 1). Its molecular formula is C₇H₁₁N₄, with a molecular weight of 163.20 g/mol (inferred from analogous structures in and ). This compound is primarily utilized as a synthetic building block in organic and medicinal chemistry due to its reactivity and structural versatility. The cyclobutyl group introduces steric bulk and unique conformational properties, while the methyl group at position 1 enhances stability and modulates electronic interactions.
Properties
IUPAC Name |
5-cyclobutyl-2-methyl-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-11-7(8)9-6(10-11)5-3-2-4-5/h5H,2-4H2,1H3,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOCXKRTRYDLIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)C2CCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclobutyl-1-methyl-1H-1,2,4-triazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclobutylamine with methyl isocyanate, followed by cyclization with hydrazine hydrate to form the triazole ring . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of 3-cyclobutyl-1-methyl-1H-1,2,4-triazol-5-amine may involve large-scale synthesis using similar routes as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-cyclobutyl-1-methyl-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as triazole N-oxides.
Reduction: Formation of reduced derivatives such as triazole amines.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 3-cyclobutyl-1-methyl-1H-1,2,4-triazol-5-amine serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions including:
- Oxidation : The compound can be oxidized to form corresponding oxides.
- Reduction : It can undergo reduction reactions using agents like lithium aluminum hydride.
- Substitution : Nucleophilic substitution reactions can occur where functional groups are replaced by nucleophiles.
These reactions are crucial for developing new chemical entities with tailored properties.
Biology
The biological activity of 3-cyclobutyl-1-methyl-1H-1,2,4-triazol-5-amine has been extensively studied:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 10.1 to 438.0 μM .
| Compound | MIC (μM) | MBC (μM) |
|---|---|---|
| 3-Cyclobutyl derivative | 10.1 - 438.0 | 20.2 - 438.0 |
Moreover, structural modifications have been shown to enhance antibacterial activity.
Medicine
In the medical field, the compound is being explored for its therapeutic potential:
- Anti-inflammatory Properties : Studies have identified derivatives of triazoles that selectively inhibit cyclooxygenase enzymes (COX), suggesting potential as anti-inflammatory agents. For instance, certain triazole derivatives have shown COX-2 inhibition comparable to established drugs like indomethacin .
| Compound | COX Inhibition (IC50) |
|---|---|
| 3-Cyclobutyl derivative | < 20 μM |
These findings position 3-cyclobutyl-1-methyl-1H-1,2,4-triazol-5-amine as a promising candidate for developing new anti-inflammatory medications.
Case Studies
Several studies highlight the applications of this compound:
- Antibacterial Efficacy : A study evaluated a series of triazole derivatives against Staphylococcus aureus, revealing that modifications to the cyclobutyl group significantly influenced antibacterial potency .
- COX Inhibition : Research on triazole derivatives indicated that specific substitutions could enhance selectivity and potency against COX enzymes, showcasing the therapeutic potential of these compounds in managing inflammation .
Mechanism of Action
The mechanism of action of 3-cyclobutyl-1-methyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar 1H-1,2,4-Triazol-5-amine Derivatives
Structural modifications at positions 1 and 3 of the triazole ring significantly influence physicochemical properties, biological activity, and applications. Below is a detailed comparison:
Structural and Functional Group Variations
Key Research Findings
Steric and Electronic Effects
- However, its strained conformation may enhance binding specificity in drug design.
- Trifluoromethyl and azido-nitro groups () increase molecular polarity and density, making these derivatives suitable for energetic materials (e.g., detonation velocity up to 9,409 m/s).
Biological Activity
3-Cyclobutyl-1-methyl-1H-1,2,4-triazol-5-amine (CAS No: 1553917-14-8) is a heterocyclic compound belonging to the triazole family, which has garnered interest for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C7H12N4
Molecular Weight : 152.20 g/mol
CAS Number : 1553917-14-8
The unique cyclobutyl group in its structure plays a significant role in its biological activity, influencing its reactivity and interaction with biological targets.
Biological Activities
Research indicates that 3-cyclobutyl-1-methyl-1H-1,2,4-triazol-5-amine exhibits several biological activities:
1. Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity against various pathogens. It has been evaluated against common agricultural fungi such as Aspergillus niger and Fusarium oxysporum, demonstrating significant inhibitory effects when used in combination with other antifungal agents like tacrolimus and cyproconazole .
The mechanism of action involves interactions with specific molecular targets, potentially modulating enzyme activity and influencing cellular pathways. For instance, it may inhibit chitin deacetylases in fungi, disrupting cell wall synthesis .
3. Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the triazole ring and the cyclobutyl group can enhance or diminish biological activity. For example, the presence of electron-donating groups on the phenyl ring significantly influences antibacterial potency .
Case Studies
A notable study evaluated the efficacy of 3-cyclobutyl-1-methyl-1H-1,2,4-triazol-5-amine in combination therapies for enhancing antifungal activity. The results showed that when combined with tacrolimus at varying concentrations (0.25 to 25 mg/L), the compound's effectiveness against fungal strains was markedly increased compared to standalone treatments .
Comparative Analysis
The following table summarizes comparative studies on the biological activities of various triazole derivatives:
Synthesis and Industrial Applications
The synthesis of 3-cyclobutyl-1-methyl-1H-1,2,4-triazol-5-amine typically involves cyclization reactions under controlled conditions. Industrially, it can be produced through batch processes or continuous flow reactors to optimize yield and purity . Its applications extend beyond pharmaceuticals into agriculture and materials science due to its diverse biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
